

comparative spectroscopic analysis of formamide derivatives

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Compound of Interest		
Compound Name:	N-IsobutyIformamide	
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A Comparative Spectroscopic Guide to Formamide Derivatives

This guide provides a comparative analysis of the spectroscopic properties of key formamide derivatives, offering insights for researchers, scientists, and professionals in drug development. The data presented facilitates the identification and characterization of these compounds using common spectroscopic techniques.

Introduction to Formamide Derivatives

Formamide (HCONH₂) is the simplest amide and serves as a fundamental building block in organic chemistry and biochemistry, often used as a model for the peptide bond.[1][2] Its derivatives, characterized by substitution on the nitrogen atom or replacement of the carbonyl oxygen, exhibit diverse chemical and physical properties. This guide focuses on a comparative analysis of formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and thioformamide, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the selected formamide derivatives.

Table 1: ¹H NMR Spectroscopic Data



Compound	Proton	Chemical Shift (δ, ppm)	Coupling Constant (J, Hz)	Solvent	Notes
Formamide	H (formyl)	8.206	J(B,C) = 13.5, J(A,C) = 2.2	-	The two N-H protons are diastereotopi c.[3]
H₃ (amide)	7.475	J(A,B) = 2.6, J(A,C) = 2.2	-		
H _e (amide)	7.213	J(A,B) = 2.6, J(B,C) = 13.5	-	-	
N- Methylforma mide (NMF)	H (formyl)	~8.0-8.4	-	Various	Shows two rotamers at room temperature due to the C-N bond's partial double bond character.
N-H	~5.0-8.0 (broad)	-	Various	Chemical shift is concentration and solvent dependent.[4]	
СН₃	~2.6-2.9	-	Various	Two distinct signals for the methyl group are often observed for the two rotamers.	<u> </u>



N,N- Dimethylform amide (DMF)	H (formyl)	~8.0	-	CDCl3	•
CH₃ (cis)	~2.9	-	CDCl₃	The two methyl groups are inequivalent due to restricted rotation around the C- N bond.	
CH₃ (trans)	~2.7	-	CDCl ₃		
N- Benzhydryl- N- methylforma mide	СН₃	2.64 and 2.71	-	DMSO-d6	Two signals observed at 20 °C due to two conformers (syn- and anti-orientation of the formyl group).[5]
CH (methine)	6.23 and 6.68	-	DMSO-d ₆	Paired signals correspondin g to the two conformers.	



				Paired
				signals
H (formyl)	8.28 and 8.36	_	DMSO-d ₆	correspondin
H (IOIIIIyI)	0.26 and 0.30	-	DIVISO-06	g to the two
				conformers.
				[5]

Table 2: 13C NMR Spectroscopic Data

Compound	Carbon	Chemical Shift (δ, ppm)	Notes
Formamide	C=O	~160-180	The carbonyl carbon is deshielded.[4]
N-Methylformamide (NMF)	C=O	~163	
CH₃	~26		_
N,N- Dimethylformamide (DMF)	C=O	~162	
CH₃ (cis)	~36	_	_
CH₃ (trans)	~31	_	
N-Methyl-N-(p- tolyl)formamide	C=O	162.3	Two rotamers are observed in the spectrum.[6]
CH₃ (N-methyl)	32.2	_	
CH₃ (tolyl)	20.8		

Table 3: Infrared (IR) Spectroscopic Data



Compound	Wavenumber (cm ⁻¹)	Assignment	Notes
Formamide	~3400-3100	N-H stretch	Two bands for the primary amide.[4]
~1660	C=O stretch (Amide I)	A strong, characteristic absorption.[4]	
N-Methylformamide (NMF)	~3300	N-H stretch	Single band for the secondary amide.[4]
~1660	C=O stretch (Amide I)		
N,N- Dimethylformamide (DMF)	-	No N-H stretch	Tertiary amide.
~1670	C=O stretch (Amide I)		
Thioformamide	~3300-3100	N-H stretch	
~1433	C-N stretch	This mode couples with the C=S vibration.[7]	
~700-800	C=S stretch	Referred to as the G band; can be coupled with other vibrations. [7]	-

Table 4: Mass Spectrometry (MS) Data



Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)	Notes
Formamide	45	28 (CO), 17 (NH₃)	
N-Methylformamide (NMF)	59	30 (CH2NH2)	The mass spectrum of NMF is primarily composed of ions at m/z 59, 30, and 31.[2]
N,N- Dimethylformamide (DMF)	73	44 (DMA cation), 29 (CHO)	
N-Methyl-N-(p- tolyl)formamide	149	120, 108, 91	The base peak is often the acylium ion or a related fragment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₀) to a concentration of 5-25 mg/mL in a standard 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
- ¹H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment is used.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.



- Number of Scans: 8-16 scans are usually sufficient for concentrated samples.
- ¹³C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse program is used.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
- Dynamic NMR (DNMR) for Rotational Barriers: To study the coalescence of signals from different conformers, spectra are recorded at various temperatures.[8] The coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν) are used to calculate the free energy of activation (ΔG‡) for the rotational barrier.[5]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - Solids: The solid is mixed with KBr powder and pressed into a pellet, or a mull is prepared by grinding the solid with Nujol.
 - Solutions: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a solution cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Parameters:
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 2-4 cm⁻¹.



Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A
background spectrum is collected prior to the sample measurement.[9]

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like formamide derivatives.
- Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-offlight (TOF), or magnetic sector instruments.
- Parameters:
 - Electron Energy: Typically 70 eV for EI.
 - Source Temperature: Maintained at a temperature sufficient to vaporize the sample without thermal decomposition.
 - Mass Range: Scanned over a range appropriate for the expected molecular weight of the compound and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of formamide derivatives.

Caption: Workflow for the analysis of formamide derivatives.

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